1-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
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Description
1-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C17H12ClFN2O2 and its molecular weight is 330.74. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties
1-[(2-Chlorophenyl)methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione belongs to a class of compounds with notable chemical properties and synthetic versatility. Research into similar compounds has highlighted their utility in various fields of chemistry and materials science. For instance, derivatives of thieno[3,4-c]pyrazole, closely related to the chemical structure of interest, have been synthesized and studied for their anti-inflammatory, analgesic, antipyretic activities, and their ability to inhibit platelet aggregation, showcasing the therapeutic potential of related compounds (Menozzi et al., 1992).
Photophysical Properties
The study of pyrazine-based chromophores, which share a core structural motif with 1-[(2-Chlorophenyl)methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione, reveals their application in the development of novel materials with unique optical properties. These compounds are of interest for their emissive characteristics and potential in creating materials with specific light-absorbing and emitting properties, useful in photonic applications (Hoffert et al., 2017).
Chemical Synthesis
The chemical synthesis of fluorinated pyrazoles, including strategies that might be applicable to synthesizing compounds like 1-[(2-Chlorophenyl)methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione, illustrates the methods used to introduce fluorine atoms into complex organic molecules. These synthetic approaches are valuable in medicinal chemistry for creating molecules with enhanced biological activity and stability (Surmont et al., 2011).
Antioxidant Properties
Research on pyrazolyl-phthalazine-dione derivatives, which are structurally related, has uncovered their potential as antioxidants. These compounds exhibit significant radical scavenging activity, which could be beneficial in developing therapeutics aimed at oxidative stress-related diseases (Simijonović et al., 2018).
Herbicidal Activity
The exploration of 1-phenyl-piperazine-2,6-diones for their herbicidal activity demonstrates the agricultural applications of pyrazine derivatives. These studies provide insights into designing new compounds for controlling weed growth, highlighting the broader applicability of such chemical frameworks in non-medical fields (Li et al., 2005).
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-15-4-2-1-3-12(15)11-20-9-10-21(17(23)16(20)22)14-7-5-13(19)6-8-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJMUDPGUXYDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.